![molecular formula C10H10N4OS2 B1414895 N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide CAS No. 1000933-13-0](/img/structure/B1414895.png)
N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide
Vue d'ensemble
Description
“N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide” is a chemical compound that has been studied for its potential biological activities . It belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse pharmacological properties .
Synthesis Analysis
The synthesis of “N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide” and similar compounds typically involves the reaction of appropriate precursors under specific conditions . The structures of the synthesized compounds are usually confirmed by various analytical techniques such as elemental analyses, IR spectroscopy, and NMR spectroscopy .Molecular Structure Analysis
The molecular structure of “N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide” can be elucidated using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule, while NMR spectroscopy can provide detailed information about the atomic environment and connectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide” can be predicted based on its molecular structure. For instance, its molecular weight is approximately 175.23 g/mol . Other properties such as solubility, stability, and reactivity can be inferred from the nature and arrangement of its functional groups .Applications De Recherche Scientifique
Anti-Tuberculosis Activity
This compound has been studied for its potential activity against tuberculosis. A series of derivatives were synthesized and showed promising results as inhibitors of Shikimate kinase, which is a target for anti-tuberculosis drugs .
Cytotoxic Properties
Derivatives of 1,3,4-thiadiazole, including compounds similar to our subject compound, have demonstrated cytotoxic properties. They have been found to inhibit the growth of cancer cell lines effectively .
Electrochemical Sensor Development
The compound’s derivatives have been utilized in the development of electrochemical sensors. These sensors are valuable for detecting biologically important drug molecules .
Antimicrobial Activity
1,3,4-Thiadiazole derivatives exhibit significant antimicrobial activity. They have been synthesized and tested against various bacterial strains and fungi, showing good efficacy .
Anti-Inflammatory Properties
These derivatives are also known for their anti-inflammatory effects. They have been part of studies aiming to develop new anti-inflammatory agents .
Plant Growth Regulation
Some derivatives have shown activity as plant growth regulators, which could be beneficial in agricultural research and applications .
Antioxidant Effects
The antioxidant properties of 1,3,4-thiadiazole derivatives make them interesting candidates for further research in oxidative stress-related conditions .
Antihypertensive Potential
Research has also explored the antihypertensive potential of these compounds, which could lead to new treatments for high blood pressure .
Orientations Futures
The future research directions for “N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide” and similar compounds could involve further optimization of their structures to enhance their biological activities . Additionally, more in-depth studies could be conducted to elucidate their mechanisms of action and potential therapeutic applications .
Mécanisme D'action
Target of Action
Compounds with a similar 1,3,4-thiadiazole structure have been associated with diverse pharmacological activities .
Mode of Action
It is known that 1,3,4-thiadiazole compounds can prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway .
Biochemical Pathways
It is known that 1,3,4-thiadiazole compounds can influence various pathways, including those involved in bacterial growth and inflammation .
Result of Action
Similar compounds have been found to have anti-tubercular activity, indicating potential cellular effects .
Propriétés
IUPAC Name |
N-[3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)amino]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS2/c1-6(15)11-7-3-2-4-8(5-7)12-9-13-14-10(16)17-9/h2-5H,1H3,(H,11,15)(H,12,13)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXZRWHKPSCGKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




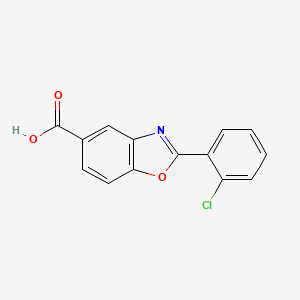
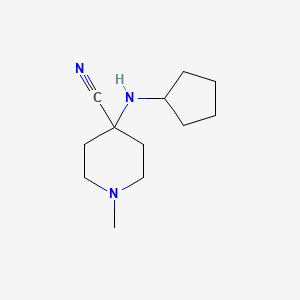
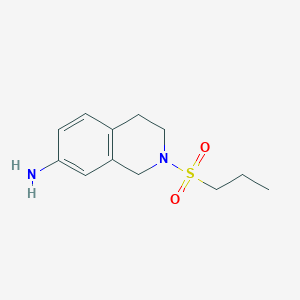
![3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1414818.png)
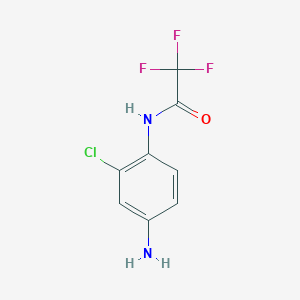
![[1-(3-Methoxyphenyl)cyclopropyl]methylamine](/img/structure/B1414821.png)

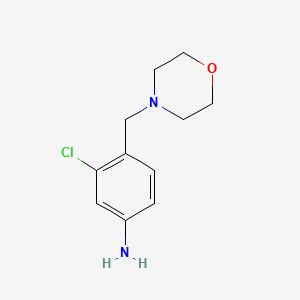
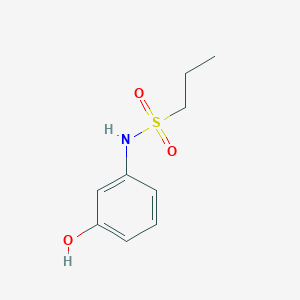
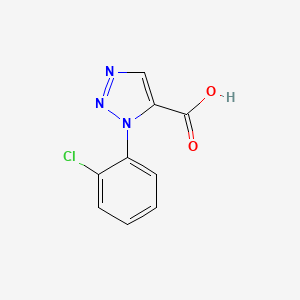


![Ethyl [(2,2-dimethoxyethyl)carbamoyl]formate](/img/structure/B1414835.png)